1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 941896-59-9
VCID: VC7372708
InChI: InChI=1S/C19H20ClN3O4S3/c1-2-27-13-4-3-5-14-17(13)21-19(28-14)22-18(24)12-8-10-23(11-9-12)30(25,26)16-7-6-15(20)29-16/h3-7,12H,2,8-11H2,1H3,(H,21,22,24)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Molecular Formula: C19H20ClN3O4S3
Molecular Weight: 486.02

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 941896-59-9

Cat. No.: VC7372708

Molecular Formula: C19H20ClN3O4S3

Molecular Weight: 486.02

* For research use only. Not for human or veterinary use.

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide - 941896-59-9

Specification

CAS No. 941896-59-9
Molecular Formula C19H20ClN3O4S3
Molecular Weight 486.02
IUPAC Name 1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C19H20ClN3O4S3/c1-2-27-13-4-3-5-14-17(13)21-19(28-14)22-18(24)12-8-10-23(11-9-12)30(25,26)16-7-6-15(20)29-16/h3-7,12H,2,8-11H2,1H3,(H,21,22,24)
Standard InChI Key PSLLJMZNLOLBSZ-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl

Introduction

Synthesis and Chemical Reactions

The synthesis of similar compounds typically involves multi-step organic reactions, such as nucleophilic substitution and coupling reactions. These reactions are often carried out under controlled conditions to optimize yield and purity, employing solvents like dimethylformamide (DMF) or dichloromethane (DCM), and monitoring progress via thin-layer chromatography (TLC).

Synthesis Steps:

  • Preparation of Precursors: Chlorinated thiophenes and benzo[d]thiazole derivatives are prepared through standard organic synthesis techniques.

  • Coupling Reactions: The thiophene sulfonyl group is attached to the piperidine ring, and the benzo[d]thiazole moiety is incorporated into the molecule.

  • Purification: The final product is purified using techniques such as column chromatography.

Potential Biological Activities and Applications

Compounds with similar structures have been explored for their roles as inhibitors of specific enzymes or receptors, contributing to their potential use in treating conditions such as infections and cancer. The specific mechanism of action for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is not fully elucidated but is hypothesized to involve interactions with biological targets relevant to disease pathology.

Potential ApplicationDescription
Antimicrobial ActivitySulfonamides are known for their antimicrobial properties.
Anticancer ActivityCarboxamides have been studied for their potential anticancer effects.
Enzyme InhibitionThe compound may act as an inhibitor of specific enzymes involved in disease pathways.

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